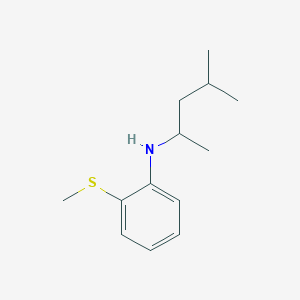

n-(4-Methylpentan-2-yl)-2-(methylthio)aniline

Description

N-(4-Methylpentan-2-yl)-2-(methylthio)aniline is a substituted aniline derivative featuring a methylthio (-SCH₃) group at the 2-position of the benzene ring and a branched alkyl chain (4-methylpentan-2-yl) attached to the nitrogen atom. This compound is structurally distinct due to its combination of sulfur-containing and bulky alkyl substituents, which influence its electronic, physicochemical, and functional properties.

Properties

Molecular Formula |

C13H21NS |

|---|---|

Molecular Weight |

223.38 g/mol |

IUPAC Name |

N-(4-methylpentan-2-yl)-2-methylsulfanylaniline |

InChI |

InChI=1S/C13H21NS/c1-10(2)9-11(3)14-12-7-5-6-8-13(12)15-4/h5-8,10-11,14H,9H2,1-4H3 |

InChI Key |

QYOQJHZVTXISKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)NC1=CC=CC=C1SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Methylpentan-2-yl)-2-(methylthio)aniline typically involves the reaction of 2-(methylthio)aniline with 4-methylpentan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-(4-Methylpentan-2-yl)-2-(methylthio)aniline can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding amine or thiol derivatives.

Substitution: The compound can participate in electrophilic substitution reactions, especially on the aniline ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Halogenated anilines, nitroanilines.

Scientific Research Applications

N-(4-Methylpentan-2-yl)-2-(methylthio)aniline is an organic compound with a molecular weight of 191.31 g/mol that has applications in organic synthesis and medicinal chemistry. It can be used as a building block due to its structural properties.

Applications

N-(4-Methylpentan-2-yl)-2-(methylthio)aniline has several applications across various fields:

- Organic Synthesis N-(4-Methylpentan-2-yl)-2-(methylthio)aniline serves as an intermediate for synthesizing complex organic compounds. It can be created through nucleophilic substitution by reacting 4-methylaniline with 4-methylpentan-2-yl chloride using a base such as sodium hydroxide. It can participate in acylation, alkylation, and coupling reactions, which are useful in creating complex organic molecules for uses in pharmaceuticals or agrochemicals.

- Medicinal Chemistry Research has indicated that N-(4-Methylpentan-2-yl)-2-(methylthio)aniline has potential therapeutic properties and has been studied for its ability to interact with various enzymes and receptors. Its structural features may influence its binding affinity and specificity towards biological targets, making it a candidate for drug development.

- Interaction Studies Interaction studies involving N-(4-Methylpentan-2-yl)-2-(methylthio)aniline focus on its binding properties with enzymes and receptors. These studies help in understanding how this compound can modulate biological pathways and contribute to therapeutic effects. Specific interactions depend on the compound's structural characteristics and the nature of the target molecules, making it an interesting subject for biochemical assays and pharmacological research.

Mechanism of Action

The mechanism of action of n-(4-Methylpentan-2-yl)-2-(methylthio)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methylthio group can participate in nucleophilic or electrophilic interactions, affecting the activity of target proteins. Additionally, the aniline ring can undergo various modifications, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Research Findings and Challenges

- Environmental Impact : The target compound’s environmental mobility (e.g., water solubility vs. volatility) remains unclear compared to 6PPD, necessitating further study .

- Synthetic Limitations: Efficient synthesis of asym. disubstituted derivatives (e.g., quinoxalines) requires precise control to avoid side reactions, a challenge noted in .

Biological Activity

N-(4-Methylpentan-2-yl)-2-(methylthio)aniline is an organic compound notable for its unique molecular structure, which includes a 4-methylpentan-2-yl group and a methylthio group attached to an aniline backbone. Its molecular formula is with a molecular weight of 191.31 g/mol. This compound is gaining attention in medicinal chemistry due to its potential therapeutic properties and its role as a versatile building block in organic synthesis.

Research indicates that this compound interacts with various biological targets, functioning as either an inhibitor or activator depending on the context. Its structural features, particularly the presence of the methylthio group, may enhance its binding affinity to specific enzymes and receptors, making it a candidate for further pharmacological exploration.

Interaction Studies

Studies have focused on the compound's binding properties with enzymes and receptors. These interactions are crucial for understanding how this compound can modulate biological pathways and contribute to therapeutic effects. The compound's ability to act on multiple targets suggests a complex mechanism that warrants detailed investigation.

Comparison with Similar Compounds

To contextualize its biological activity, this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 4-Methyl-N-(2,4,4-trimethylpentan-2-yl)aniline | C15H25N | Contains additional methyl groups affecting steric properties. |

| 4-Methyl-N-(tert-butyl)aniline | C13H19N | Substituted with a tert-butyl group, influencing reactivity. |

| N-(4-Methylpentan-2-yl)aniline | C12H19N | Lacks the methylthio group, resulting in different reactivity. |

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical behavior and potential applications in research and industry.

Therapeutic Potential

Recent investigations into the therapeutic potential of this compound suggest that it may exhibit anti-inflammatory and analgesic properties. In vitro studies demonstrated that the compound could inhibit specific enzymes involved in inflammatory pathways, indicating a possible role in treating conditions such as arthritis or chronic pain.

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions, where 4-methylaniline reacts with 4-methylpentan-2-yl chloride in the presence of a base like sodium hydroxide under reflux conditions. This straightforward approach allows for modifications to optimize yields or purity based on specific research needs.

Future Directions

Given its promising biological activity, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In vivo studies to assess pharmacokinetics and efficacy.

- Mechanistic studies to elucidate specific pathways affected by the compound.

- Development of derivatives that could enhance bioactivity or reduce toxicity.

Q & A

What are the optimized synthetic routes for n-(4-Methylpentan-2-yl)-2-(methylthio)aniline in high-purity yields?

Methodological Answer:

Synthesis typically involves sequential alkylation and substitution reactions. A plausible route includes:

Alkylation of 2-(methylthio)aniline with 4-methylpentan-2-yl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C for 12–24 hours .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Yield Optimization: Reaction monitoring via TLC and adjustment of stoichiometric ratios (1:1.2 for amine:alkylating agent) can improve purity (>95%) .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Optimal Temp. | 60–80°C | |

| Reaction Time | 12–24 hours | |

| Solvent System | Acetonitrile |

How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

Methodological Answer:

- ¹H NMR:

- IR:

- Mass Spec:

Advanced Tip: DFT calculations (B3LYP/6-311+G(d,p)) can predict vibrational modes and electronic transitions for validation .

What are the primary oxidative degradation pathways of this compound under environmental conditions?

Methodological Answer:

Microbial/enzymatic degradation in aerobic environments proceeds via:

S-Oxidation: Methylthio (–SCH₃) → methylsulfinyl (–SOCH₃) → methylsulfonyl (–SO₂CH₃) groups .

Dealkylation: Cleavage of the 4-methylpentan-2-yl group to yield 2-(methylsulfonyl)aniline intermediates.

Mineralization: Final products include CO₂, NH₃, and SO₄²⁻ .

Experimental Design:

- Use HPLC-MS with a C18 column (acetonitrile/water mobile phase) to track degradation products .

- Kinetic studies (pH 7–9, 25–37°C) quantify half-life (~48–72 hours in wastewater) .

How do steric and electronic effects of the 4-methylpentan-2-yl group influence the compound’s reactivity in nucleophilic substitution?

Advanced Analysis:

- Steric Hindrance: The branched 4-methylpentan-2-yl group reduces accessibility to the amine lone pair, slowing SN₂ reactions .

- Electronic Effects: Electron-donating alkyl groups increase amine basicity (pKa ~4.5–5.0), favoring protonation in acidic media .

Case Study:

Comparative kinetics with n-butyl analogs show 2x slower reaction rates due to steric bulk . Computational modeling (M06-2X/cc-pVTZ) confirms higher activation energies for substituted derivatives .

What computational strategies predict the biological activity of this compound against enzyme targets?

Methodological Answer:

Docking Studies (AutoDock Vina): Screen against cytochrome P450 (CYP3A4) or kinases using PDB structures.

QSAR Models: Correlate logP (calculated ~3.2) and polar surface area (PSA ~45 Ų) with membrane permeability .

MD Simulations (GROMACS): Assess binding stability of the methylthio group in hydrophobic pockets .

Data Contradictions:

- Methylthio groups enhance lipophilicity but may reduce solubility (<0.1 mg/mL in PBS), requiring formulation adjustments .

How does this compound compare to N-(4-methylpentan-2-yl)aniline in catalytic hydrogenation reactions?

Comparative Analysis:

Mechanistic Insight: The –SCH₃ group decreases electron density at the aromatic ring, reducing adsorption on catalytic surfaces .

What are the challenges in chromatographic separation of this compound from by-products?

Methodological Answer:

- HPLC Challenges: Co-elution with alkylated by-products due to similar hydrophobicity.

- Solution: Use a phenyl-hexyl column with a gradient elution (water:acetonitrile 70:30 → 30:70 over 20 min) .

- Detection: UV at 254 nm (aromatic absorption) or MS/MS for specificity .

Advanced Tip: Supercritical fluid chromatography (SFC) with CO₂/MeOH improves resolution for chiral analogs .

How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing of this compound?

Advanced Methodology:

- Synthesis of ¹⁵N-Labeled Analog: Use ¹⁵N-2-(methylthio)aniline as a precursor .

- Applications:

- Track metabolic incorporation via LC-MS/MS.

- Quantify urinary metabolites (e.g., sulfonated derivatives) in rodent models .

Case Study: ²H-labeled analogs confirmed ~60% hepatic clearance in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.